molecular formula C14H16ClN3O2 B12173131 7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide

7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide

Cat. No.: B12173131
M. Wt: 293.75 g/mol
InChI Key: LYSRTMFIGKTUQF-UHFFFAOYSA-N
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Description

7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide is a synthetic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide typically involves multiple steps. One common method includes the reaction of 7-chloro-4-hydroxyquinoline-3-carboxylic acid with 2-(dimethylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the quinoline ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

Efficacy Studies

Research has demonstrated that this compound exhibits significant potency against various life stages of Plasmodium falciparum. In vitro studies have reported an effective concentration (EC50) of less than 0.1 μM against chloroquine-sensitive strains. Furthermore, in vivo studies using a P. berghei mouse model indicated that the compound could achieve complete cure at doses as low as 0.1–0.3 mg/kg .

Comparative Data Table

Compound NameEC50 (μM)Oral Efficacy (mg/kg)Mechanism of Action
7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide<0.10.1–0.3Inhibition of PfEF2
DDD1074981<1Inhibition of PfEF2

Antiviral Properties

Beyond its antimalarial properties, quinoline derivatives, including this compound, have been explored for antiviral applications. Recent studies have identified structure-activity relationships that enhance antiviral potency against viruses such as enterovirus D68 (EV-D68). The modifications to the quinoline structure have been shown to improve selectivity and efficacy against viral targets .

Development of Novel Therapeutics

The compound is also being investigated for its potential use in combination therapies aimed at enhancing treatment efficacy and reducing the likelihood of resistance development. Its unique pharmacokinetic profile makes it a suitable candidate for further clinical development .

Case Study: Preclinical Development

A notable study highlighted the preclinical development of a series of quinoline-4-carboxamide derivatives, including our compound of interest. The study emphasized iterative rounds of drug design that improved physicochemical properties such as solubility and metabolic stability, which are critical for successful therapeutic application .

Safety and Efficacy Profiles

The safety profiles of these compounds were rigorously evaluated in various models, demonstrating favorable outcomes with minimal toxicity at therapeutic doses. This aspect is crucial for advancing candidates into clinical trials .

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: Similar structure but different functional groups.

    7-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: A closely related compound with similar biological activities.

Uniqueness

7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide is unique due to its specific combination of functional groups, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

7-Chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide is a synthetic compound belonging to the class of 4-hydroxyquinoline-3-carboxamides. This compound has garnered attention for its potential biological activities, particularly in the fields of antimalarial and antiviral research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{15}ClN_{2}O_{3}, with a molecular weight of approximately 293.75 g/mol. The structural features include a chloro substituent at position 7 and a dimethylamino group, which are crucial for its biological activity.

Antimalarial Activity

Research indicates that derivatives of 4-hydroxyquinoline-3-carboxamide, including this compound, exhibit significant antimalarial activity against various Plasmodium species. Key findings from studies include:

  • In Vivo Efficacy : In animal models, the compound demonstrated potent efficacy against malaria, achieving complete cures at low dosages. This suggests that the compound can effectively target multiple life stages of the malaria parasite.
  • Mechanism of Action : The proposed mechanism involves interference with the parasite's metabolic processes, likely through inhibition of specific enzymes crucial for its survival.

Antiviral Properties

In addition to its antimalarial effects, there is evidence suggesting that this compound may possess antiviral properties:

  • Inhibition of Viral Replication : In vitro studies have shown that this compound can inhibit viral replication, indicating potential applications in treating viral infections .
  • Binding Affinity Studies : Molecular docking studies have identified interactions with viral enzymes, suggesting a mechanism by which the compound can inhibit viral activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
4-Hydroxyquinoline-3-carboxamideHydroxy group at position 4Antimicrobial activity
6-Chloro-4-hydroxyquinoline-3-carboxamideChlorine at position 6Antiviral properties
7-Fluoro-4-hydroxyquinoline-3-carboxamideFluorine instead of chlorineEnhanced antimalarial activity
This compound Chloro at position 7 and dimethylamino chainPotent antimalarial and antiviral effects

The unique combination of functional groups in this compound enhances its solubility and biological efficacy compared to other quinoline derivatives.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimalarial Study : A study conducted on animal models demonstrated that treatment with this compound resulted in significant reductions in parasitemia, leading to complete recovery in treated subjects.
  • Antiviral Study : Another investigation focused on the compound's ability to inhibit HIV replication in vitro. The results indicated an IC50 value in the low micromolar range, showcasing its potential as an antiviral agent .

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

7-chloro-N-[2-(dimethylamino)ethyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H16ClN3O2/c1-18(2)6-5-16-14(20)11-8-17-12-7-9(15)3-4-10(12)13(11)19/h3-4,7-8H,5-6H2,1-2H3,(H,16,20)(H,17,19)

InChI Key

LYSRTMFIGKTUQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl

Origin of Product

United States

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